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Compound of Interest

Compound Name: 6-Cyclopentyl-hexan-1-ol

Cat. No.: B8389398

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel
Aliphatic Alcohols

In the ever-evolving landscape of medicinal chemistry and materials science, the exploration of
novel molecular scaffolds is paramount to innovation. Among these, functionalized long-chain
aliphatic alcohols with cyclic moieties represent a promising class of compounds. Their unique
combination of a flexible lipophilic chain and a conformationally restricted cyclic group offers a
versatile platform for the design of new chemical entities with tailored properties. This guide
focuses on a specific member of this class: 6-Cyclopentyl-hexan-1-ol. While not extensively
documented in the public domain, its structural motifs are prevalent in numerous biologically
active molecules and advanced materials. This document aims to provide a comprehensive
technical overview, grounded in established chemical principles and analogous literature, to
empower researchers in their synthetic and applicative endeavors involving this and related
compounds.

Compound Identification and Physicochemical
Profile

As of the latest indexing, a specific Chemical Abstracts Service (CAS) number for 6-
Cyclopentyl-hexan-1-ol has not been assigned. Therefore, for unambiguous identification, it is
recommended to use its PubChem Compound Identification (CID).
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PubChem CID: 13715839[1]

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 6-
Cyclopentyl-hexan-1-ol, providing a foundational understanding of its molecular
characteristics. These values are derived from computational models and serve as a reliable
starting point for experimental design.

Property Value Source
Molecular Formula C11H220 PubChem[1]
Molecular Weight 170.29 g/mol PubChem[1]
XLogP3 4.1 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 6 PubChem[1]

Strategic Synthesis of 6-Cyclopentyl-hexan-1-ol: A
Rationale-Driven Approach

The synthesis of 6-Cyclopentyl-hexan-1-ol can be approached through several well-
established methodologies in organic chemistry. The choice of a specific route will depend on
the availability of starting materials, desired scale, and purity requirements. Below, we outline
two logical and robust synthetic strategies.

Strategy 1: Reduction of 6-Cyclopentylhexanoic Acid or
its Ester

This is a classic and highly reliable method for the preparation of primary alcohols. The
causality behind this choice lies in the high efficiency and selectivity of modern reducing agents
for carboxylic acid and ester functionalities.
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Workflow Diagram:

Synthesis via Reduction
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Caption: Synthetic routes to 6-Cyclopentyl-hexan-1-ol via reduction.
Experimental Protocol (Ester Reduction):

« Esterification: To a solution of 6-cyclopentylhexanoic acid in methanol, add a catalytic
amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction
by thin-layer chromatography (TLC). Upon completion, neutralize the acid, extract the ester
with a suitable organic solvent (e.g., diethyl ether), and purify by distillation or column

chromatography.
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e Reduction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or
nitrogen), prepare a suspension of lithium aluminum hydride (LiAIH4) in anhydrous
tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of the 6-
cyclopentylhexanoic acid methyl ester in anhydrous THF dropwise. After the addition is
complete, allow the reaction to warm to room temperature and stir for an additional 2-4
hours.

o Work-up: Cautiously quench the reaction by the sequential dropwise addition of water,
followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up). Filter
the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate
under reduced pressure to yield the crude alcohol.

 Purification: Purify the crude 6-Cyclopentyl-hexan-1-ol by vacuum distillation or silica gel
column chromatography.

Rationale for Reagent Selection: Lithium aluminum hydride is a powerful reducing agent
capable of reducing both carboxylic acids and esters to primary alcohols with high yields. The
use of anhydrous conditions is critical as LiAIH4 reacts violently with water.

Strategy 2: Catalytic Hydrogenation of 6-Cyclopentyl-
hex-5-en-1-ol

This approach is advantageous if the corresponding unsaturated precursor is readily available.
Catalytic hydrogenation is a clean and efficient method for the saturation of carbon-carbon
double bonds.

Workflow Diagram:
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Synthesis via Hydrogenation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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